1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
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Description
1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a useful research compound. Its molecular formula is C22H19Cl2N3O and its molecular weight is 412.31. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
1-Phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2a,4a,8a-triazacyclopenta[cd]azulene derivatives have been studied for their antioxidant properties. Researchers found that certain derivatives demonstrate high antioxidant activity and possess promising pharmacological profiles for further in vivo antioxidant activity screening (Demchenko et al., 2021).
Anticancer Properties
These compounds have been synthesized and evaluated for their potential anticancer properties. Studies have shown that the introduction of a methyl group into the heterocyclic system increases the anticancer effect, with significant activity observed against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer (Demchenko et al., 2018).
Antiviral Properties
Research has also been conducted on the antiviral properties of these derivatives. For instance, studies on phenylamide 1-(para-tolyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-3-carbotionic acid revealed pronounced antiviral activity against Flu A H1N1 California/07/2009, compared to reference drugs like Ribavirin and Amizon (Demchenko et al., 2019).
Antibacterial Activity
The derivatives have also shown promise in antimicrobial studies. Certain derivatives have displayed broad-spectrum antimicrobial activity and are effective against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Some derivatives were found to be more active than reference drugs like Cefixime and displayed similar antimicrobial activity to antibiotics like Linezolid (Demchenko et al., 2021).
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O/c23-16-9-10-20(19(24)12-16)28-14-21-25-27-13-18(15-6-2-1-3-7-15)17-8-4-5-11-26(21)22(17)27/h1-3,6-7,9-10,12-13H,4-5,8,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXKDGERNACQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=CC=C4)COC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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